molecular formula C6H5ClO3S B151769 4-Chlorobenzenesulfonic acid CAS No. 98-66-8

4-Chlorobenzenesulfonic acid

Cat. No.: B151769
CAS No.: 98-66-8
M. Wt: 192.62 g/mol
InChI Key: RJWBTWIBUIGANW-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonic acid is an organic compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications .

Mechanism of Action

Target of Action

4-Chlorobenzenesulfonic acid (4CBSA) primarily targets aromatic compounds such as benzene . It is also used as a passivation molecule with dual binding sites in perovskite photovoltaic devices, where it interacts with adjacent lead ions on the perovskite surface .

Mode of Action

The mode of action of 4CBSA involves electrophilic aromatic substitution reactions In the case of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HClThen, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . In perovskite photovoltaic devices, 4CBSA interacts with adjacent lead ions on the perovskite surface through its chlorine atom and sulfonic acid group, thereby enhancing the binding energy between the molecule and the perovskite surface .

Biochemical Pathways

It is known that 4cbsa is a major polar by-product formed during the chemical synthesis of 1,1,1-trichloro-2,2-bis-(4-chlorophenyl)ethane (ddt)

Pharmacokinetics

The molecular weight of 4cbsa is 192620 Da , which could influence its absorption and distribution in the body

Result of Action

The result of 4CBSA’s action is the production of benzenesulfonyl chloride and sulfuric acid when it reacts with benzene . In perovskite photovoltaic devices, the interaction of 4CBSA with the perovskite surface effectively suppresses surface defect formation and carrier recombination at the perovskite interface .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4CBSA. For example, 4-chlorophenyl 4’-chlorobenzenesulfonate, when introduced into the soil, acts selectively on creeping weeds, wild oats, and other weed plants

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of chlorobenzene using sulfuric acid. The reaction typically involves the gradual addition of dry chlorobenzene to a mixture of concentrated sulfuric acid and fuming sulfuric acid at a temperature range of 95-100°C. The reaction is stirred for about 5 hours until the sulfonation is complete .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonic acid and/or 3-chlorobenzenesulfonic acid in the presence of sulfuric acid at temperatures ranging from 100 to 300°C. This method ensures high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Sulfuric Acid: Used in the sulfonation process.

    Thionyl Chloride: Used to convert the sulfonic acid group to sulfonyl chloride.

    Amines: Used to form sulfonamides.

Major Products:

    Chlorobenzene: Formed through hydrolysis.

    Sulfonamides and Sulfonyl Chlorides: Formed through substitution reactions.

Scientific Research Applications

4-Chlorobenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzenesulfonic acid is unique due to the para positioning of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its ortho and meta counterparts. This positioning also influences its physical and chemical properties, making it suitable for specific industrial applications .

Properties

IUPAC Name

4-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWBTWIBUIGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044473
Record name 4-Chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

98-66-8
Record name 4-Chlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Chlorobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-CHLOROBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CN6B87IK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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